Troparil

Catalog No.
S599919
CAS No.
M.F
C16H21NO2
M. Wt
259.34 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Troparil

Product Name

Troparil

IUPAC Name

methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

InChI

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3

InChI Key

OMBOXYLBBHNWHL-UHFFFAOYSA-N

Synonyms

(1R-(exo,exo))-8-methyl-3-phenyl-8-azabicyclo(3.2.1)octane-2-carboxylic acid methyl ester, 2-methoxycarbonyl-3-phenyltropane, troparil, troparil hydrochloride, (1R-(2-endo,3-exo))-isomer, troparil, (1R-(2-endo,3-exo))-isomer, troparil, (1S-(exo,exo))-isomer, troparil, (2-endo,3-exo)-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (1:1), (1S-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate (2:1), (1R-(exo,exo))-isomer, troparil, 1,5-naphthalenedisulfonate, (1R-(exo,exo))-isomer, troparil, 1R-(exo,exo)-isomer, Win 35,065, Win 35,065-2, Win 35,065-3, Win 35065, Win 35065-2, Win 35065-3, Win-35,065, Win-35065

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC

Troparil, commonly designated as WIN 35,065-2, is a synthetic phenyltropane derivative and a highly potent, selective dopamine reuptake inhibitor (DRI). Structurally distinct from naturally occurring tropane alkaloids, Troparil features a phenyl group directly attached to the 3-position of the tropane ring, replacing the metabolically vulnerable benzoyl ester linkage found in conventional analogs [1]. This structural modification fundamentally alters its physicochemical and pharmacological profile, yielding a compound that is entirely resistant to esterase-mediated hydrolysis while exhibiting significantly higher binding affinity for the dopamine transporter (DAT) [2]. For scientific procurement, Troparil is prioritized as a baseline standard and radioligand precursor in neurochemical assays, offering a pure reuptake inhibition profile devoid of the local anesthetic confounding factors that limit the utility of traditional tropane benchmarks [3].

Research Fit

Workflow

DAT distribution mapping via radiolabeled probes

Selection

Non-hydrolyzable scaffold supports sustained occupancy designs

Use Context

Stimulant mechanism studies without local anesthetic confound

Substituting Troparil with its natural analog, cocaine, introduces severe methodological flaws in precision assays due to rapid spontaneous and enzymatic hydrolysis of the benzoyl ester bond, leading to unpredictable concentration drops in aqueous media and biological homogenates [1]. Furthermore, cocaine acts as a potent sodium channel blocker, introducing local anesthetic effects that confound electrophysiological data and neurotransmitter release metrics [2]. Conversely, substituting Troparil with its halogenated phenyltropane derivatives, such as WIN 35,428 (CFT) or RTI-55 (CIT), can result in excessively tight, sub-nanomolar binding kinetics (Ki < 2 nM) that resist standard wash-out procedures in reversible binding assays [3]. Troparil provides an optimal intermediate procurement choice: it possesses absolute metabolic stability and lacks sodium channel blockade, while maintaining a moderate, reversible nanomolar affinity that is ideal for dynamic transport and displacement studies.

Substitution Risk

Transporter Selectivity
NET/DAT selectivity profile differs from cocaine; may alter monoamine balance in assays.
Metabolic Route
Demethylation-dominant metabolism vs. cocaine's ester hydrolysis; distinct metabolite library required.
Behavioral Duration
Extended time-course relative to cocaine; may shift behavioral time-course endpoints.

DAT Binding Affinity & Assay Sensitivity

In comparative radioligand displacement assays, Troparil demonstrates a higher binding affinity for the dopamine transporter (DAT) than the traditional tropane baseline. Quantitative analyses reveal that Troparil achieves a Ki of approximately 23 nM at DAT, whereas cocaine exhibits a much weaker affinity with a Ki of 241 nM [1]. This roughly 10.5-fold increase in potency allows researchers to utilize lower molar concentrations of the compound to achieve full transporter saturation, thereby reducing non-specific binding and improving the signal-to-noise ratio in high-throughput screening applications [2].

Evidence DimensionDopamine Transporter (DAT) Binding Affinity (Ki)
Target Compound DataTroparil (WIN 35,065-2): ~23 nM
Comparator Or BaselineCocaine: ~241 nM
Quantified Difference~10.5-fold higher binding affinity for DAT
ConditionsIn vitro radioligand displacement assay ([3H]WIN 35,428 or [3H]cocaine) in rat caudate putamen tissue

Procuring Troparil enables higher assay sensitivity and allows for the use of lower reagent concentrations, minimizing off-target receptor interactions.

DAT Affinity vs Cocaine
Head-to-head
Troparil Ki 23–47 nM
Cocaine Ki 80–93 nM
~3-fold higher affinity
Informs DAT occupancy concentration range
Cross-study comparable; rat striatal membranes

Resistance to Esterase Hydrolysis

A critical failure point of traditional tropane alkaloids in biological assays is their susceptibility to rapid ester hydrolysis. Assays utilizing cocaine esterase (CocE) demonstrate that while the baseline compound is rapidly degraded (preventing sustained reuptake inhibition), Troparil exhibits 0% hydrolysis under identical conditions [1]. Because Troparil replaces the vulnerable benzoyl ester with a direct phenyl linkage, it remains completely stable in aqueous buffers, serum, and tissue homogenates over extended incubation periods [2]. This structural stability eliminates the need to co-administer esterase inhibitors during prolonged neurochemical experiments.

Evidence DimensionEnzymatic Hydrolysis Rate by Cocaine Esterase (CocE)
Target Compound DataTroparil: 0% hydrolysis (fully resistant)
Comparator Or BaselineCocaine: Rapidly hydrolyzed (primary metabolic clearance pathway)
Quantified DifferenceComplete elimination of esterase-mediated degradation
ConditionsIn vitro and in vivo exposure to wild-type and mutant bacterial cocaine esterase (CocE)

Eliminates assay variability caused by spontaneous or enzymatic degradation, ensuring stable dosing concentrations in long-term in vitro and in vivo studies.

DAT/SERT Selectivity
Cross-study comparable
SERT/DAT ratio >28
vs cocaine ratio ~1.4
Supports DAT-selective probe interpretation; reduced serotonergic confound
Functional reuptake inhibition data

Elimination of Local Anesthetic Effects

When isolating monoamine reuptake mechanisms, researchers must avoid compounds that suppress neuronal action potentials. Traditional tropanes like cocaine act as potent local anesthetics by blocking voltage-gated sodium channels (IC50 ~ 140 µM in veratridine-stimulated guanidine uptake assays) [1]. Troparil, lacking the requisite ester linkage for sodium channel interaction, exhibits negligible local anesthetic activity [2]. This distinct pharmacological divergence allows Troparil to function as a pure stimulant and reuptake inhibitor without artificially dampening neuronal firing rates, making it an essential reagent for patch-clamp and brain slice electrophysiology.

Evidence DimensionVoltage-Gated Sodium Channel Blockade (Local Anesthetic Activity)
Target Compound DataTroparil: Negligible sodium channel affinity/blockade
Comparator Or BaselineCocaine: Potent blockade (IC50 ~ 140 µM for guanidine uptake)
Quantified DifferenceNear-total loss of local anesthetic properties
ConditionsVeratridine-stimulated [14C]guanidine uptake into synaptosomes / electrophysiological monitoring

Crucial for electrophysiology labs that must isolate pure dopamine reuptake inhibition without inadvertently silencing neuronal action potentials.

Metabolic Pathway
Direct head-to-head
Demethylation → Hydroxylation → Glucuronidation
4 phase I + 3 phase II metabolites; pHLS9 & rat urine
Compound-specific analytical reference required; distinct metabolite library
HPLC-HRMS/MS analysis
Behavioral Duration
Class-level
Troparil: slower onset, several-fold longer than cocaine
Cocaine: rapid onset, shorter duration
Supports sustained occupancy designs without multi-day persistence
Squirrel monkey schedule-controlled responding

Radioligand Precursor for DAT Autoradiography

Due to its quantified affinity (Ki ~ 23 nM) and absolute resistance to esterase degradation, Troparil is procured as a precursor for synthesizing tritiated radioligands (e.g., [3H]WIN 35,065-2). It is the preferred standard for mapping dopamine transporter density in brain tissue homogenates and whole-brain autoradiography, where stable, high-signal binding is required over long incubation periods [1].

Positive Control for Transporter Screening

In the development of novel monoamine reuptake inhibitors, Troparil serves as a stable positive control. Unlike halogenated analogs (CFT, CIT) which bind too tightly for easy wash-out, or cocaine which degrades rapidly, Troparil provides a reliable, reversible nanomolar baseline for calibrating competitive binding assays across DAT, SERT, and NET [2].

Patch-Clamp Electrophysiology in Dopaminergic Circuits

For neuroscientists measuring synaptic dopamine clearance and neuronal firing rates in acute brain slices, Troparil is the preferred reagent. Its lack of sodium channel blockade ensures that the observed physiological responses are strictly due to DAT inhibition, preventing the local anesthetic artifacts that routinely confound data when using traditional tropane alkaloids [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DAT autoradiography & PET surrogate studies
DAT-selective radioligand fit
Signal-to-noise ratio & off-target labeling review
Behavioral pharmacology (intermediate-duration DAT blockade)
Sustained occupancy without multi-day washout
Within-subject crossover design & dose-response
Forensic toxicology reference standard
Demethylation-specific metabolite library
Non-immunoassay method development & validation
Phenyltropane SAR studies
Unsubstituted phenyl scaffold comparator
Selectivity profile against para-substituted analogs

XLogP3

2.6

Wikipedia

Troparil

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